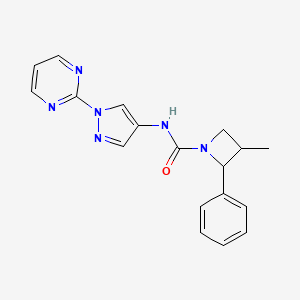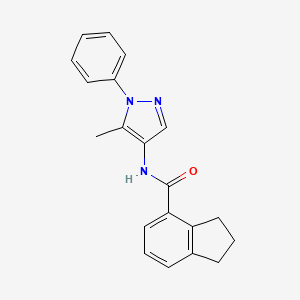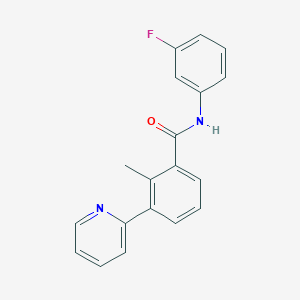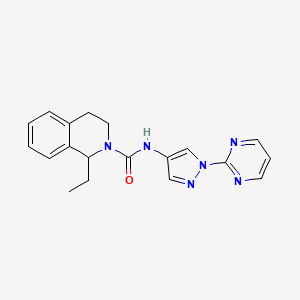
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of azetidine-based compound that has a unique molecular structure and exhibits promising biological activities.
Mechanism of Action
The mechanism of action of 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide is not fully understood. However, it is believed to act through several pathways, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the immune system. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. This compound has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMPs, which are involved in the inflammatory response and tumor growth. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide in lab experiments is its unique molecular structure, which allows for the study of its biological activities and potential applications. This compound also exhibits promising biological activities, making it a potential candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
Future Directions
There are several future directions for the research and development of 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide. One direction is the study of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Another direction is the development of new synthetic methods for the production of this compound, which may lead to increased availability and lower costs. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent and selective compounds with improved biological activities.
Synthesis Methods
The synthesis of 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide involves several steps, including the reaction of 2-phenylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-pyrimidin-2-ylhydrazine to form the corresponding hydrazide. The final step involves the reaction of the hydrazide with 3-methylazetidine-1-carboxylic acid to form the desired compound.
Scientific Research Applications
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound exhibits promising biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases.
Properties
IUPAC Name |
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-13-11-23(16(13)14-6-3-2-4-7-14)18(25)22-15-10-21-24(12-15)17-19-8-5-9-20-17/h2-10,12-13,16H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOYYWJYRBSCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-3-(propan-2-yloxymethyl)aniline](/img/structure/B7663288.png)

![1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine](/img/structure/B7663304.png)
![N,N-dimethyl-2-[4-[(2-methylfuran-3-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7663313.png)
![N-[3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]methanesulfonamide](/img/structure/B7663321.png)

![1-[4-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7663334.png)
![5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7663346.png)


![3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)

![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
![3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663407.png)
